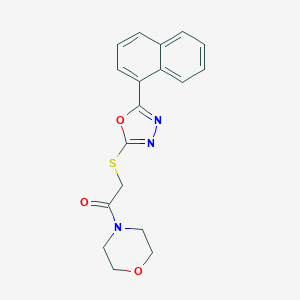![molecular formula C18H18N2O3S B270144 1-(4-Tert-butylphenyl)-2-{[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethanone](/img/structure/B270144.png)
1-(4-Tert-butylphenyl)-2-{[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Tert-butylphenyl)-2-{[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethanone is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including pharmaceuticals, agrochemicals, and materials science. This compound has unique properties that make it an attractive candidate for research and development.
Mécanisme D'action
The mechanism of action of 1-(4-Tert-butylphenyl)-2-{[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethanone is not fully understood. However, it is believed that this compound exerts its biological activity by modulating various signaling pathways in cells. For example, this compound has been shown to inhibit the activity of certain enzymes that are involved in cancer cell growth and proliferation. In addition, this compound has been shown to activate certain signaling pathways that are involved in the regulation of glucose metabolism in cells.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-(4-Tert-butylphenyl)-2-{[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethanone have been extensively studied. In vitro studies have shown that this compound exhibits potent anticancer activity against various cancer cell lines. Furthermore, this compound has been shown to exhibit anti-inflammatory activity by inhibiting the production of certain inflammatory mediators in cells. In addition, this compound has been shown to regulate glucose metabolism in cells, which could have potential implications for the treatment of diabetes.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 1-(4-Tert-butylphenyl)-2-{[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethanone in lab experiments is its unique chemical structure, which gives it unique properties that can be exploited for various applications. Furthermore, this compound is relatively easy to synthesize in the lab, making it readily available for research purposes. However, one of the limitations of using this compound in lab experiments is its potential toxicity, which could limit its use in certain applications.
Orientations Futures
There are many potential future directions for research on 1-(4-Tert-butylphenyl)-2-{[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethanone. For example, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in the treatment of various diseases. In addition, further research is needed to optimize the synthesis method for this compound to improve its yield and purity. Furthermore, this compound could be further studied for its potential applications in the development of organic electronic devices.
Méthodes De Synthèse
The synthesis of 1-(4-Tert-butylphenyl)-2-{[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethanone involves the reaction of 4-tert-butylbenzaldehyde with 5-(furan-2-yl)-1,3,4-oxadiazole-2-thiol in the presence of a base. The reaction proceeds through a nucleophilic addition-elimination mechanism, resulting in the formation of the target compound. This synthesis method has been optimized to produce high yields of the compound with excellent purity.
Applications De Recherche Scientifique
1-(4-Tert-butylphenyl)-2-{[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethanone has been extensively studied for its potential applications in various fields. In the pharmaceutical industry, this compound has shown promising results as a potential drug candidate for the treatment of various diseases, including cancer, diabetes, and inflammation. In addition, this compound has been studied for its potential use as an agrochemical to protect crops from pests and diseases. Furthermore, this compound has shown potential as a material for the development of organic electronic devices due to its unique electronic properties.
Propriétés
Nom du produit |
1-(4-Tert-butylphenyl)-2-{[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethanone |
|---|---|
Formule moléculaire |
C18H18N2O3S |
Poids moléculaire |
342.4 g/mol |
Nom IUPAC |
1-(4-tert-butylphenyl)-2-[[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl]ethanone |
InChI |
InChI=1S/C18H18N2O3S/c1-18(2,3)13-8-6-12(7-9-13)14(21)11-24-17-20-19-16(23-17)15-5-4-10-22-15/h4-10H,11H2,1-3H3 |
Clé InChI |
CXKLSBJFPXWJPZ-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)CSC2=NN=C(O2)C3=CC=CO3 |
SMILES canonique |
CC(C)(C)C1=CC=C(C=C1)C(=O)CSC2=NN=C(O2)C3=CC=CO3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(2-pyridinyl)-2-[[5-(3-pyridinyl)-1,3,4-oxadiazol-2-yl]thio]acetamide](/img/structure/B270062.png)
![2-[(5-chloro-1,3-benzoxazol-2-yl)sulfanyl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide](/img/structure/B270063.png)



![Dimethyl 5-{[(phenylsulfonyl)acetyl]amino}isophthalate](/img/structure/B270070.png)



![4-({[5-(3-Bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetyl)morpholine](/img/structure/B270077.png)
![2-{[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]thio}-N-phenylacetamide](/img/structure/B270080.png)
![2-{[5-(3-chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-phenylacetamide](/img/structure/B270081.png)
![N-(2-methoxyphenyl)-2-{[5-(1-naphthyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide](/img/structure/B270083.png)
![3-[[5-(3-Chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]oxolan-2-one](/img/structure/B270085.png)